1-(2-Chloroethyl)-3-cyclohexylurea, commonly referred to as CCNU or lomustine, is a chemotherapeutic agent used in the treatment of various cancers. It belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier, making them particularly useful in treating brain tumors. The compound has been extensively studied for its pharmacological properties, including its interaction with biological macromolecules, clinical tolerance in cancer patients, and its mechanism of action at the molecular level.
The mechanism of action of CCNU involves its interaction with nucleic acids and proteins. Studies have shown that CCNU binds extensively to proteins, with negligible binding to nucleic acids1. However, the ethylene-labeled CCNU does bind to both nucleic acids and proteins, suggesting a dual capacity for modification of cellular proteins via cyclohexylcarbamoylation and of nucleic acids via alkylation1. The compound's ability to alkylate DNA is evidenced by the formation of single-strand breaks in the DNA of L1210 cells, which is indicative of its role as a weak alkylating agent4. Additionally, the formation of 2-chloroethanol during the degradation of CCNU suggests the presence of a 2-chloroethyl alkylating intermediate, which could contribute to its antitumor properties6. The active site specific inactivation of chymotrypsin by cyclohexyl isocyanate, a degradation product of CCNU, further supports the specificity of the drug's interaction with proteins3.
Clinically, CCNU has been explored for its tolerance in patients with advanced cancer. It has shown effectiveness against mouse leukemia L1210 and has been used in single oral doses due to its delayed hematological toxicity2. The drug has demonstrated objective responses in patients with bronchogenic carcinoma and malignant lymphoma, as well as marked neurological improvement in patients with glioblastoma multiforme2.
The absorption, distribution, excretion, and biotransformation of CCNU have been studied across various animal models. The drug is lipid-soluble and undergoes rapid degradation in plasma, with the majority of the drug being excreted by the kidneys within the first 24 hours5. The cyclohexyl portion of the molecule is extensively bound to plasma proteins, which may influence its distribution and efficacy5.
In biochemical research, the degradation products of CCNU, such as cyclohexylamine and N,N'-dicyclohexylurea, have been identified, supporting the hypothesis of intermediate hydroxydiazoalkane and isocyanate formation during the degradation of nitrosoureas in vivo5. The isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates have provided insights into the decomposition of CCNU and related compounds, further elucidating the drug's mechanism of action7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: